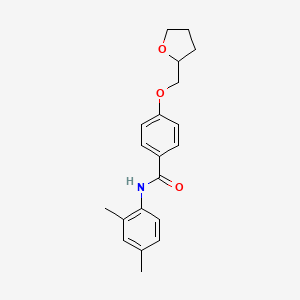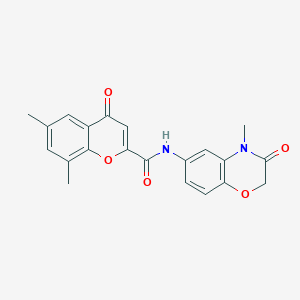![molecular formula C18H21N3O4 B4502847 TRANS-4-({[(1-OXOPHTHALAZIN-2(1H)-YL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4502847.png)
TRANS-4-({[(1-OXOPHTHALAZIN-2(1H)-YL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID
Overview
Description
TRANS-4-({[(1-OXOPHTHALAZIN-2(1H)-YL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that features a phthalazine moiety. Phthalazine derivatives are known for their significant biological activities and pharmacological properties
Preparation Methods
The synthesis of TRANS-4-({[(1-OXOPHTHALAZIN-2(1H)-YL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID involves multiple steps. The starting material, 4-Benzyl-2H-phthalazin-1-one, undergoes chemoselective N-alkylation with ethyl chloroacetate to form (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate. This ester is then hydrazinolyzed to yield the corresponding hydrazide. Subsequent reactions with amino acid ester hydrochlorides and/or amines produce various derivatives .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phthalazine moiety, to form various substituted derivatives.
Common reagents used in these reactions include ethyl chloroacetate, hydrazine, and amino acid ester hydrochlorides
Scientific Research Applications
TRANS-4-({[(1-OXOPHTHALAZIN-2(1H)-YL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various phthalazine derivatives, which are important in the development of new chemical entities.
Biology: The compound has shown potential in biological studies, particularly in the inhibition of specific enzymes and pathways.
Industry: The compound’s derivatives are used in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TRANS-4-({[(1-OXOPHTHALAZIN-2(1H)-YL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the EGFR pathway, leading to apoptosis in cancer cells . The compound binds to the EGFR protein, disrupting its function and triggering cell death in cancerous cells.
Comparison with Similar Compounds
Similar compounds to TRANS-4-({[(1-OXOPHTHALAZIN-2(1H)-YL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID include other phthalazine derivatives such as:
Azelastin: An antihistamine used to treat allergic conditions.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer treatment.
Hydralazine: An antihypertensive agent used to manage high blood pressure.
What sets this compound apart is its unique structure and the specific biological activities it exhibits, particularly its potential as an anti-cancer agent through EGFR inhibition .
Properties
IUPAC Name |
4-[[[2-(1-oxophthalazin-2-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-16(19-9-12-5-7-13(8-6-12)18(24)25)11-21-17(23)15-4-2-1-3-14(15)10-20-21/h1-4,10,12-13H,5-9,11H2,(H,19,22)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFKXPLFBDGJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)CN2C(=O)C3=CC=CC=C3C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chlorobenzyl)thio]-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B4502772.png)


![5-(3,4-dimethylphenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B4502806.png)
![trans-4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4502809.png)

![3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)methyl]-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)benzamide](/img/structure/B4502821.png)

![5-oxo-1-phenyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B4502835.png)
![N-(4-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4502836.png)
![3-fluoro-4-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4502863.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4502871.png)
![1-[4-[(6,8-Difluoroquinolin-4-yl)amino]phenyl]ethanone](/img/structure/B4502878.png)

